molecular formula C9H14Cl2N2O B1379039 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride CAS No. 2098099-66-0

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride

Cat. No.: B1379039
CAS No.: 2098099-66-0
M. Wt: 237.12 g/mol
InChI Key: ZECRHFFOWIZAFQ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neuronal nicotinic acetylcholine receptors (nAChRs). This methyl-substituted pyridine derivative, functionalized with an azetidine group, is part of a class of compounds investigated for their potential to selectively interact with and desensitize specific nAChR subtypes, such as the α4β2 receptor . Research on structurally similar sazetidine-A analogs has shown that introducing a methyl group at the 2-position of the pyridine ring can yield compounds with high binding affinity for α4β2 nAChRs and significantly reduced agonist activity across various receptor subtypes compared to references like varenicline and sazetidine-A itself . This pharmacological profile—high-affinity binding coupled with low agonist efficacy—makes such compounds valuable tools for probing the mechanisms of nicotinic cholinergic signaling and for developing potential therapeutic agents. Given the role of α4β2 nAChRs in addiction and cognitive processes, this compound is relevant for pre-clinical research aimed at treating conditions such as alcohol use disorder and nicotine addiction . Pyridine and azetidine scaffolds are common in drug discovery, often contributing to improved metabolic stability and pharmacokinetic properties of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-4-methylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-7-2-3-11-9(4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECRHFFOWIZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis begins with appropriately substituted pyridine derivatives, typically 2-methylpyridine-3-ol or its derivatives, which serve as the precursor for subsequent coupling reactions. These compounds are commercially available or can be synthesized via standard pyridine functionalization techniques.

Bromination and Functionalization

The pyridine ring undergoes selective bromination at the 2-position to facilitate subsequent coupling reactions. Bromination is generally achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperature conditions to obtain 5-bromo-2-methylpyridin-3-ol.

Introduction of the Methyl Group at the 4-Position

The methyl group at the 4-position is typically introduced via electrophilic substitution or via starting with a methyl-substituted pyridine precursor. Alternatively, methylation can be achieved through directed lithiation followed by methylation or via nucleophilic substitution reactions.

Formation of the Dihydrochloride Salt

Salt Formation

The final step involves converting the free base into its dihydrochloride salt to enhance stability and solubility:

- Reagent: Hydrogen chloride gas or hydrochloric acid (HCl) in an appropriate solvent such as methanol or ethanol.
- Conditions: Controlled temperature, typically room temperature or slightly cooled.
- Procedure: The free base is dissolved in the solvent, and HCl gas or concentrated HCl solution is introduced until precipitation of the dihydrochloride salt occurs.

Purification

The salt is then isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure dihydrochloride form.

Research Findings and Data Tables

Step Reagents & Conditions Key Intermediates Yield Notes
1. Bromination NBS, dichloromethane, 0°C 5-bromo-2-methylpyridin-3-ol ~85% Selective at 2-position
2. Mitsunobu coupling DEAD, PPh3, THF, room temp 2-(azetidin-3-yloxy)-4-methylpyridine 70-80% High regioselectivity
3. Methylation Alkyl halides or methylating agents 4-methyl substituted pyridine 65-75% Alternative: methylation of pyridine ring
4. Salt formation HCl in methanol 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride >90% Stable, crystalline form

Notes on Optimization and Variations

  • Reaction Temperature: Maintaining low temperatures during bromination and coupling steps minimizes side reactions.
  • Solvent Choice: Use of polar aprotic solvents like THF or DMF enhances coupling efficiency.
  • Protecting Groups: Boc or other protecting groups may be used on the azetidine nitrogen during intermediate steps to prevent undesired reactions.
  • Yield Improvement: Purification via recrystallization from suitable solvents such as ethanol or acetonitrile can improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or azetidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
  • Antimicrobial Properties : Preliminary studies suggest that 2-(azetidin-3-yloxy)-4-methylpyridine dihydrochloride exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Research has indicated potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential use in drug formulation, particularly for conditions requiring novel therapeutic approaches. Its structural characteristics may allow it to interact effectively with biological targets, enhancing its pharmacological profile .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for therapeutic use in treating infections.
  • Investigation into Anticancer Properties : Another research effort focused on the compound's effects on cancer cell proliferation. The findings demonstrated a dose-dependent reduction in cell viability in several cancer lines, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yloxy)-4-ethylpyridine dihydrochloride: Similar structure with an ethyl group instead of a methyl group.

    2-(Azetidin-3-yloxy)-4-phenylpyridine dihydrochloride: Contains a phenyl group instead of a methyl group.

    2-(Azetidin-3-yloxy)-4-chloropyridine dihydrochloride: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride is unique due to its specific combination of an azetidine ring, a pyridine ring, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Introduction

2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an azetidine ring and a pyridine moiety, which contribute to its unique chemical properties. The presence of both rings allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Chemical Formula

  • Molecular Weight: Approximately 221.13 g/mol
  • Chemical Structure:
    • Azetidine ring: Contributes to the compound's ability to form hydrogen bonds.
    • Pyridine ring: Engages in π-π stacking interactions, influencing binding affinity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects:

  • Enzyme Interaction: The azetidine moiety can interact with active sites of enzymes, potentially altering their functionality.
  • Receptor Binding: The pyridine component can enhance binding affinity through π-π interactions and hydrogen bonding.

Table 1: Summary of Mechanisms

MechanismDescription
Enzyme InteractionModulates enzyme activity through binding at active sites.
Receptor BindingEnhances affinity via π-π stacking and hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings show that it can inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity .
  • Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .

Table 2: Biological Activity Overview

ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM

Applications in Research and Medicine

Due to its unique structure and biological activities, this compound has various applications:

  • Pharmaceutical Development : Investigated as a potential therapeutic agent for infections and cancer treatment.
  • Chemical Synthesis : Used as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science : Explored for use in developing new materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity 2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylpyridine derivatives with azetidin-3-ol under alkaline conditions (e.g., NaOH in dichloromethane) yields the intermediate, followed by HCl treatment for dihydrochloride salt formation. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures >95% purity . Key parameters include reaction temperature (20–40°C), stoichiometric ratios (1:1.2 for amine:pyridine), and inert atmosphere to prevent oxidation .
Reaction Step Reagents/Conditions Yield
Intermediate synthesisNaOH, DCM, 25°C, 12 h65–70%
Salt formationHCl (gas), ethanol, 0°C85–90%
PurificationColumn chromatography (MeOH:DCM 1:10)>95% purity

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies azetidine ring protons (δ 3.2–3.8 ppm) and pyridine methyl group (δ 2.4 ppm). Coupling constants (e.g., J = 6.5 Hz for azetidine C-H) confirm stereochemistry .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) monitors purity. Retention time ~8.2 min under isocratic conditions (70:30 acetonitrile:water) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 227.1) and HRMS validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and activation energies for azetidine ring-opening/closure steps. ICReDD’s reaction path search algorithms integrate experimental data (e.g., solvent polarity effects) to identify optimal conditions, reducing trial-and-error experimentation by 40% . For example, simulations show THF stabilizes intermediates better than DCM, aligning with experimental yields of 78% vs. 65% .

Q. How to resolve contradictions in reported solubility data across studies?

  • Methodological Answer :

  • Systematic Solubility Profiling : Use shake-flask method with HPLC quantification. For this compound, solubility in PBS (pH 7.4) is 12 mg/mL, but discrepancies arise due to pH variation (e.g., 45 mg/mL at pH 1.2). Validate via controlled experiments with buffered solutions .
  • Data Normalization : Report solubility with explicit pH, temperature (e.g., 25°C), and ionic strength. Meta-analysis of 15 studies shows a 30% variation due to unstandardized protocols .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors azetidine ring stability during HCl addition, reducing over-acidification byproducts (e.g., N-oxide derivatives) .
  • Design of Experiments (DoE) : A 3² factorial design optimizes HCl concentration (2–4 M) and addition rate (0.5–2 mL/min). Results show 4 M HCl at 1 mL/min minimizes diastereomer formation (<2%) .

Methodological Considerations for Data Interpretation

Q. How to validate biological activity assays given potential impurities?

  • Methodological Answer :

  • HPLC-PDA Purity Threshold : Ensure >98% purity before biological testing. Spiking experiments with 5% impurities (e.g., 4-methylpyridine) show false-positive inhibition in kinase assays at IC₅₀ shifts of 1.5-fold .
  • Counter-Screens : Test intermediates (e.g., azetidin-3-ol) in parallel to confirm target-specific activity .

Q. What analytical workflows address stability issues in aqueous solutions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to UV light (254 nm, 48 h) and analyze degradation products via LC-MS. Hydrolysis at pH 9 generates 4-methylpyridine-N-oxide (m/z 125.1), requiring formulation buffers at pH 4–6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride
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2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride

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